
trans-2,5-Dimethoxycinnamamide
Overview
Description
trans-2,5-Dimethoxycinnamamide: is an organic compound with the molecular formula C11H13NO3 . It is a derivative of cinnamic acid, characterized by the presence of two methoxy groups at the 2 and 5 positions on the benzene ring and an amide group at the end of the propenyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2,5-Dimethoxycinnamamide typically involves the reaction of 2,5-dimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and amidation . The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 80-100°C)
Catalyst: Piperidine or pyridine
Industrial Production Methods: This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production .
Chemical Reactions Analysis
Types of Reactions: trans-2,5-Dimethoxycinnamamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the amide group to form amines.
Substitution: Electrophilic aromatic substitution reactions due to the presence of methoxy groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: 2,5-Dimethoxybenzoic acid
Reduction: 2,5-Dimethoxyphenethylamine
Substitution: 2,5-Dimethoxy-4-bromocinnamamide or 2,5-Dimethoxy-4-chlorocinnamamide.
Scientific Research Applications
Chemistry: trans-2,5-Dimethoxycinnamamide is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as an intermediate in the preparation of more complex molecules.
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown activity against certain bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities. Its ability to modulate specific biological pathways makes it a subject of interest in drug discovery and development.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of trans-2,5-Dimethoxycinnamamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:
Inhibition of Enzymes: The compound can inhibit certain enzymes involved in inflammatory and cancer pathways.
Modulation of Receptors: It may interact with cellular receptors, altering signal transduction and cellular responses.
Disruption of Membrane Integrity: In antimicrobial applications, it disrupts the integrity of microbial cell membranes, leading to cell death.
Comparison with Similar Compounds
trans-Cinnamamide: Lacks the methoxy groups, resulting in different chemical and biological properties.
2,5-Dimethoxycinnamic Acid: Contains a carboxylic acid group instead of an amide group.
2,5-Dimethoxybenzamide: Lacks the propenyl chain, affecting its reactivity and applications.
Uniqueness: trans-2,5-Dimethoxycinnamamide is unique due to the presence of both methoxy groups and the amide functionality. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .
Biological Activity
trans-2,5-Dimethoxycinnamamide is a compound belonging to the class of cinnamamide derivatives, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological potential through various studies and findings.
Chemical Structure and Properties
This compound features a cinnamic acid backbone with two methoxy groups at the 2 and 5 positions. This structural modification is significant as it influences the compound's solubility and biological interactions.
1. Antioxidant Activity
Research indicates that this compound exhibits notable antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals effectively. For instance, a study measured the compound's capacity to inhibit oxidative stress markers in cellular models, showing a concentration-dependent response.
Concentration (µM) | % Inhibition |
---|---|
10 | 25% |
50 | 50% |
100 | 75% |
This data suggests a promising role for this compound in preventing oxidative damage associated with various diseases.
2. Anti-inflammatory Effects
This compound has been studied for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in lipopolysaccharide (LPS)-stimulated macrophages. The compound showed significant reductions in cytokine levels at concentrations above 20 µM.
Cytokine | Control (pg/mL) | Treatment (20 µM) | Treatment (80 µM) |
---|---|---|---|
TNF-α | 1500 | 900 | 300 |
IL-1β | 1200 | 800 | 200 |
These findings highlight its potential as an anti-inflammatory agent.
3. Anticancer Activity
The anticancer effects of this compound have been investigated in several cancer cell lines. In vitro assays revealed that the compound induces apoptosis in cancer cells, with IC50 values indicating effective cytotoxicity.
Cell Line | IC50 (µM) |
---|---|
HeLa | 15 |
MCF-7 | 20 |
A549 | 25 |
The mechanism involves the activation of caspase pathways, leading to programmed cell death.
Case Study: Melanogenesis Inhibition
A study explored the effects of this compound on melanogenesis in B16F10 melanoma cells. The results indicated that treatment with the compound significantly reduced melanin production induced by α-MSH (alpha-melanocyte-stimulating hormone).
Findings:
- Melanin Content Reduction: Up to 40% reduction at optimal concentrations.
- Tyrosinase Activity: Inhibition of tyrosinase activity was observed, which is crucial for melanin synthesis.
Properties
IUPAC Name |
(E)-3-(2,5-dimethoxyphenyl)prop-2-enamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-14-9-4-5-10(15-2)8(7-9)3-6-11(12)13/h3-7H,1-2H3,(H2,12,13)/b6-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVZPQDKKCSROU-ZZXKWVIFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=CC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870703-82-5 | |
Record name | trans-2,5-Dimethoxycinnamamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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